![molecular formula C11H15N3 B1436203 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1692516-25-8](/img/structure/B1436203.png)
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene, also known as MP-AzeFlu, is a novel drug compound that has gained attention due to its potential therapeutic benefits in the treatment of respiratory diseases. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In 2.1]oct-2-ene.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the production of teneligliptin , a drug used for the treatment of type 2 diabetes mellitus . The compound’s role in the synthesis process involves multiple steps, including nucleophilic substitution and cyclization under acid catalysis, which are crucial for forming the desired pharmacologically active structure.
Organic Chemistry Research
In the field of organic chemistry, this compound is utilized for studying the properties and reactions of nitrogen-containing heterocyclic compounds . Its unique structure allows researchers to explore different reaction pathways and synthesize new molecules with potential applications in medicinal chemistry.
Antidiabetic Research
As an intermediate in the synthesis of antidiabetic medications, this compound is crucial for developing new treatments for diabetes. It is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors .
Antileishmanial and Antimalarial Studies
The compound has been evaluated for its potential in antileishmanial and antimalarial applications. Researchers have conducted molecular docking studies to assess its efficacy against the pathogens causing these diseases . This application highlights the compound’s versatility and its role in addressing global health challenges.
Cytotoxic Activity Research
In cancer research, derivatives of this compound have been studied for their cytotoxic activity. The structure-activity relationship (SAR) study reveals that certain derivatives exhibit potent cytotoxic effects, which could lead to the development of new anticancer drugs .
Chemical Process Development
The compound is also involved in the development of new chemical processes. Patents describe its use in innovative methods for preparing nitrogen-containing heterocyclic compounds, which can be scaled up for industrial production . These processes aim to improve yield, purity, and safety in chemical manufacturing.
Wirkmechanismus
Target of Action
The primary targets of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[32Similar compounds such as indole derivatives and imidazole-containing compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[32Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit certain enzymes, leading to the disruption of specific biochemical pathways .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, disrupting the normal functioning of these pathways and leading to various downstream effects .
Result of Action
The molecular and cellular effects of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[32Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNXUOPHQALPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC3CCC(C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





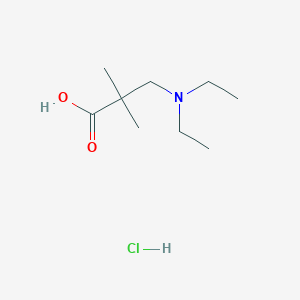
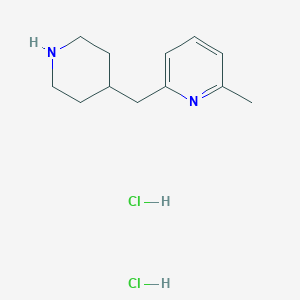
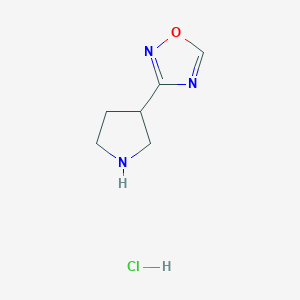
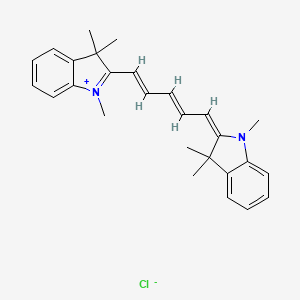
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
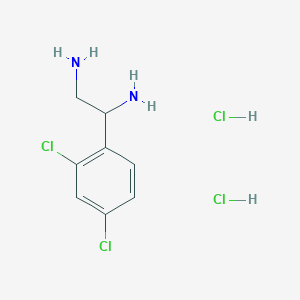
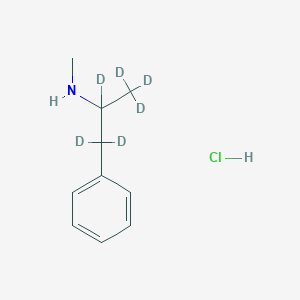
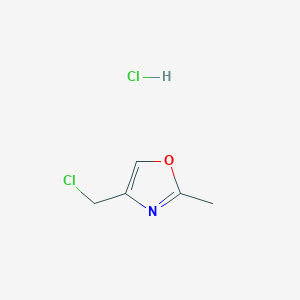
![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)
